molecular formula C11H12O4 B1221775 3-(4-Methoxybenzoyl)propionic acid CAS No. 3153-44-4

3-(4-Methoxybenzoyl)propionic acid

Cat. No. B1221775
Key on ui cas rn: 3153-44-4
M. Wt: 208.21 g/mol
InChI Key: OMTDIBZSUZNVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05831073

Procedure details

A solution of p-anisole (4.32 g, 50 mmol) and succinic anhydride (4.14 g, 40 mmol) were combined in 1,1,2,2-tetrachloroethane (10 mL) and nitrobenzene (40 mL) at 4° C. Aluminum chloride (24.56 g, 180 mmol) was then added gradually. The temperature was kept at 0°-5° C. and stirred overnight. Water was added and neutralized to quench the reaction. The aqueous phase was separated and washed with ether then reacidified and washed with ether again. The ether fractions were combined, dried and evaporated. The remaining residue was purified by flash silica chromatography to yield a white solid (7.55 g, 88%). 1H NMR (CDCl3) δ7.98 (d, 3H), 6.88 (d, 2H), 3.76 (s, 3H), 3.30 (t, 2H), 2.76 (t, 2H).
[Compound]
Name
p-anisole
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
24.56 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
reactant
Reaction Step Six
Name
Yield
88%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[N+]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([O-])=O.[Cl-].[Al+3].[Cl-].[Cl-].[OH2:21].Cl[CH:23](Cl)C(Cl)Cl>>[O:21]([C:11]1[CH:16]=[CH:15][C:14]([C:1]([CH2:2][CH2:3][C:4]([OH:6])=[O:5])=[O:7])=[CH:13][CH:12]=1)[CH3:23] |f:2.3.4.5|

Inputs

Step One
Name
p-anisole
Quantity
4.32 g
Type
reactant
Smiles
Step Two
Name
Quantity
4.14 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Four
Name
Quantity
24.56 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
10 mL
Type
reactant
Smiles
ClC(C(Cl)Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 4° C
CUSTOM
Type
CUSTOM
Details
was kept at 0°-5° C.
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
WASH
Type
WASH
Details
washed with ether
WASH
Type
WASH
Details
washed with ether again
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The remaining residue was purified by flash silica chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O(C)C1=CC=C(C(=O)CCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.55 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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